molecular formula C24H21N3O3 B2524938 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 906149-50-6

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2524938
CAS No.: 906149-50-6
M. Wt: 399.45
InChI Key: KNXBKMABKOQUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a heterocyclic compound featuring a benzamide core substituted with a methoxy group at the 4-position. The N-linked phenyl group is further substituted at the 2-position with a methyl group and at the 4-position with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety.

The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as described for analogous 1,2,4-triazole and quinazolinone derivatives in and . Spectral characterization (e.g., IR and NMR) would confirm the absence of tautomerism in the quinazolinone ring, a critical factor in its stability .

Properties

IUPAC Name

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-14-18(27-16(2)25-22-7-5-4-6-20(22)24(27)29)10-13-21(15)26-23(28)17-8-11-19(30-3)12-9-17/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXBKMABKOQUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

H2O2-Mediated Cyclization

The quinazolinone core is synthesized from 2-amino-N-methylbenzamide (1a ) using dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an oxidant:

Procedure :

  • 1a (1.0 mmol), DMSO (2 mL), and 30% H2O2 (1.0 equiv) are heated at 150°C for 20 h.
  • The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic layer is dried (Na2SO4) and concentrated to yield 2-methylquinazolin-4(3H)-one (2a ) in 85% isolated yield.

Mechanistic Insight :
DMSO acts as a one-carbon synthon, facilitating imine formation and subsequent oxidative cyclization.

Attachment of Quinazolinone to the Phenyl Ring

SNAr Reaction with 4-Amino-2-Methylbenzylamine

The quinazolinone is functionalized at the 3-position via SNAr using 2-fluoro-N-methylbenzamide and 4-amino-2-methylbenzylamine:

Procedure :

  • 1a (1.0 mmol), 4-amino-2-methylbenzylamine (1.2 mmol), and Cs2CO3 (2.5 mmol) in DMSO (4 mL) are heated at 135°C for 24 h.
  • The product, 3-(4-amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one (3a ), is isolated via column chromatography (SiO2, ethyl acetate/hexane 1:3) in 78% yield.

Key Data :

  • 1H NMR (500 MHz, CDCl3): δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.65 (t, J = 7.5 Hz, 1H, ArH), 7.52 (d, J = 8.0 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 6.72 (d, J = 8.0 Hz, 1H, ArH), 3.32 (s, 3H, NCH3), 2.45 (s, 3H, ArCH3).
  • IR (KBr) : 1675 cm−1 (C=O), 1602 cm−1 (C=N).

Acylation with 4-Methoxybenzoyl Chloride

Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride:

  • 4-Methoxybenzoic acid (1.0 mmol) and SOCl2 (5.0 mL) are refluxed for 3 h.
  • Excess SOCl2 is removed under vacuum to yield 4-methoxybenzoyl chloride as a colorless liquid.

Amide Coupling

Procedure :

  • 3a (1.0 mmol) and triethylamine (2.0 mmol) are dissolved in dry THF (10 mL).
  • 4-Methoxybenzoyl chloride (1.2 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 h.
  • The product is filtered, washed with water, and recrystallized (ethanol) to afford the target compound in 82% yield.

Key Data :

  • 1H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.35 (d, J = 8.0 Hz, 1H, ArH), 7.89–7.82 (m, 4H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 6.99 (d, J = 8.5 Hz, 2H, ArH), 3.85 (s, 3H, OCH3), 3.30 (s, 3H, NCH3), 2.41 (s, 3H, ArCH3).
  • HRMS (ESI) : m/z calcd for C24H22N3O3 [M+H]+: 400.1661; found: 400.1658.

Alternative Synthetic Routes

Radical Cyclization of α-Azidyl Benzamides

α-Azidyl benzamides undergo radical cyclization under visible light with N-bromosuccinimide (NBS) to form quinazolinones. This method offers a tin-free pathway but requires precise control of radical intermediates.

Procedure :

  • α-Azidyl-N-(4-amino-2-methylphenyl)benzamide (1.0 mmol) and NBS (1.2 mmol) in CH3CN (10 mL) are irradiated with a 450 nm LED for 6 h.
  • The product is isolated in 68% yield after column chromatography.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Advantages Limitations
H2O2/DMSO 85 150°C, 20 h High yield, green oxidant Long reaction time
SNAr 78 135°C, Cs2CO3, DMSO Regioselective Requires activated fluoro substrate
Radical Cyclization 68 Visible light, NBS, CH3CN Tin-free, mild conditions Moderate yield

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the quinazolinone can produce dihydroquinazoline derivatives.

Scientific Research Applications

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group and benzamide backbone contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Implications Reference
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide C₂₄H₂₁N₃O₃ 399.45 g/mol - 4-methoxybenzamide
- 2-methylphenyl
- 2-methylquinazolin-4-one
Enhanced electron-donating capacity from methoxy group; quinazolinone enhances rigidity.
2-bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide C₂₃H₁₈BrN₃O₃ 472.32 g/mol - 2-bromo, 5-methoxybenzamide
- Unsubstituted phenyl linker
Bromine increases molecular weight and lipophilicity; may alter binding interactions.
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(propan-2-yl)benzamide C₂₅H₂₃N₃O₂ 397.47 g/mol - 4-isopropylbenzamide
- No methoxy substituent
Isopropyl group may enhance hydrophobic interactions but reduce solubility.
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide C₂₄H₂₁N₃O₄ 415.44 g/mol - Acetamide linker
- 4-methoxyphenoxy group
Increased polarity due to ether and amide linkages; potential for improved aqueous solubility.
4-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide C₁₅H₁₂F₃NO₂ 295.26 g/mol - 4-methoxybenzamide
- 2-(trifluoromethyl)phenyl
Trifluoromethyl group enhances metabolic stability but lacks quinazolinone bioactivity.
N-[2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl]benzamide C₂₅H₂₂N₄O₄ 442.5 g/mol - Additional amide linkage
- 4-methoxyphenyl on quinazolinone
Extended conjugation may improve target affinity; higher molecular weight impacts permeability.

Key Observations

Substituent Effects: The methoxy group in the parent compound enhances electron-donating capacity compared to halogenated (e.g., bromine in ) or alkylated (e.g., isopropyl in ) analogues. This could improve interactions with electron-deficient biological targets. Quinazolinone vs.

Molecular Weight and Solubility :

  • Derivatives with polar functional groups (e.g., acetamide in ) show higher solubility profiles, whereas lipophilic substituents (e.g., isopropyl in ) may favor membrane permeability but reduce aqueous solubility.

Synthetic Complexity :

  • The parent compound’s synthesis likely parallels methods for triazole-thione derivatives (), involving cyclization and tautomeric stabilization. In contrast, simpler benzamides (e.g., ) require fewer synthetic steps.

Research Findings and Implications

  • Tautomerism and Stability: The absence of thiol tautomerism in the quinazolinone ring (confirmed via IR spectroscopy in ) suggests greater stability compared to triazole-thione derivatives, which exist in equilibrium between thione and thiol forms .

Biological Activity

The compound 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Research indicates that compounds similar to This compound exhibit antiviral properties through various mechanisms:

  • Inhibition of Viral Replication : The compound has been shown to increase intracellular levels of APOBEC3G (A3G) , a protein that inhibits viral replication, particularly for Hepatitis B virus (HBV) and other viruses such as HIV and HCV .
  • Targeting Viral Capsids : Similar benzamide derivatives have demonstrated the ability to bind to viral capsids, disrupting their function and preventing the virus from effectively replicating within host cells .

Antiviral Activity

Recent studies have evaluated the antiviral efficacy of related benzamide derivatives against various viruses:

CompoundVirus TargetMechanism of ActionIC50 (µM)
IMB-0523HBVIncreases A3G levels0.5
CL212Coxsackie A9Capsid binding0.35
CL213HIVA3G induction0.45

These results indicate that modifications in the structure of benzamide derivatives can significantly influence their antiviral potency.

Case Studies

  • Anti-HBV Activity : In a controlled study using HepG2.2.15 cells, IMB-0523 was found to effectively inhibit HBV replication with an IC50 value of 0.5 µM. The mechanism was linked to an increase in intracellular A3G levels, suggesting a novel pathway for antiviral action against HBV .
  • Coxsackie Virus A9 : Another study highlighted the efficacy of benzamide derivatives in inhibiting Coxsackie Virus A9 through direct interaction with the viral capsid, demonstrating an IC50 value of 0.35 µM. This suggests that structural features of these compounds are critical for their antiviral activity .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, with studies showing low acute toxicity in animal models. For instance, IMB-0523 displayed no significant adverse effects at therapeutic doses in rat models, suggesting a safe profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.